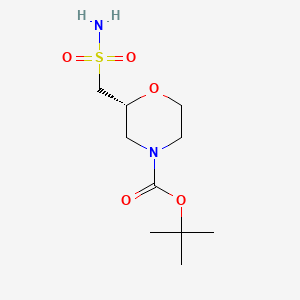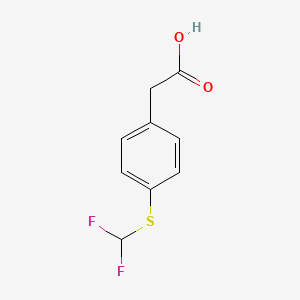
1-(2-Chloro-6-hydroxyphenyl)-2,2-difluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-6-hydroxyphenyl)-2,2-difluoroethan-1-one is an organic compound with a unique structure that includes a chloro-substituted phenyl ring and a difluoroethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-hydroxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 2-chloro-6-hydroxybenzaldehyde with difluoroacetic acid or its derivatives under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloro-6-hydroxyphenyl)-2,2-difluoroethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
1-(2-Chloro-6-hydroxyphenyl)-2,2-difluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-6-hydroxyphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include signal transduction mechanisms that regulate cellular responses.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-6-hydroxyphenyl)ethanone: Lacks the difluoroethanone moiety, making it less reactive in certain chemical transformations.
2-Chloro-6-hydroxybenzaldehyde: Precursor in the synthesis of the target compound, with different reactivity due to the aldehyde group.
2,2-Difluoroethanone: A simpler structure that lacks the phenyl ring, used in different synthetic applications.
Uniqueness: 1-(2-Chloro-6-hydroxyphenyl)-2,2-difluoroethan-1-one is unique due to the presence of both chloro and difluoro substituents, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C8H5ClF2O2 |
|---|---|
Poids moléculaire |
206.57 g/mol |
Nom IUPAC |
1-(2-chloro-6-hydroxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H5ClF2O2/c9-4-2-1-3-5(12)6(4)7(13)8(10)11/h1-3,8,12H |
Clé InChI |
OSFDNAMDKRFCOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C(=O)C(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-{3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-2-hydroxybenzoic acid](/img/structure/B15317966.png)

![3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide](/img/structure/B15317979.png)

![3-(Difluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B15317992.png)

![3-[3-Oxo-3-(piperidin-1-yl)propyl]-1-(2-phenylethyl)-1,2-dihydroquinoxalin-2-one](/img/structure/B15318012.png)



![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide](/img/structure/B15318024.png)
